AB-MECA vs. IB-MECA: Binding Affinity Comparison at Human A3 Receptor
AB-MECA displays a binding Ki of 430.5 nM for human A3 receptors in CHO cells, which is approximately 391-fold lower affinity than IB-MECA (Ki 1.1 nM) . This quantitative difference underscores that AB-MECA is a weaker binder, making it less suitable for applications requiring potent A3 activation but potentially advantageous for studies where partial or moderate receptor occupancy is desired.
| Evidence Dimension | Binding affinity (Ki) at human A3 adenosine receptor |
|---|---|
| Target Compound Data | 430.5 nM (human A3 in CHO cells) |
| Comparator Or Baseline | IB-MECA: Ki 1.1 nM (human A3 in CHO cells) |
| Quantified Difference | IB-MECA has ~391-fold higher affinity |
| Conditions | Competition binding assay using [125I]AB-MECA or [3H]IB-MECA in CHO cells expressing human A3 receptors |
Why This Matters
This large affinity gap dictates that AB-MECA cannot replace IB-MECA in studies requiring high-potency A3 activation, and vice versa.
